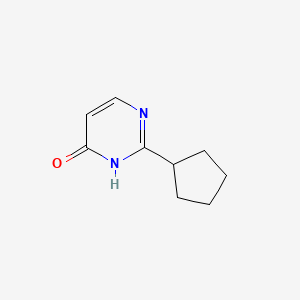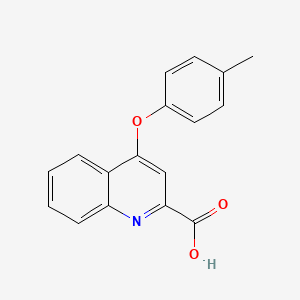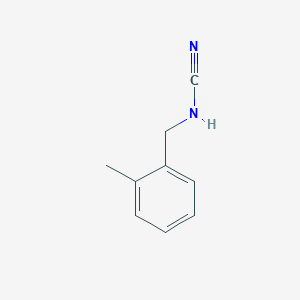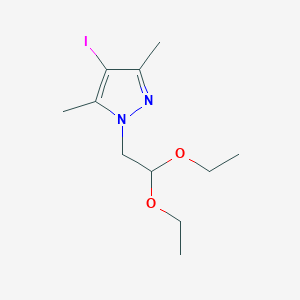![molecular formula C10H16N6O B1454411 2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide CAS No. 1495336-65-6](/img/structure/B1454411.png)
2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide
Overview
Description
“2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide” is a chemical compound with the CAS Number: 1495336-65-6 and a linear formula of C10H16N6O . It is a white to yellow solid with a molecular weight of 236.28 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H16N6O/c11-14-9(17)8-15-4-6-16(7-5-15)10-12-2-1-3-13-10/h1-3H,4-8,11H2,(H,14,17) . This code provides a specific description of the molecule’s structure.
Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 236.28 . The compound should be stored at +4°C .
Scientific Research Applications
Enhancements in Mass Spectrometry
Piperazine-based derivatives, including 1-(2-pyridyl)piperazine and 1-(2-pyrimidyl)piperazine, have been explored for the derivatization of carboxyl groups on peptides. These derivatives significantly improve ionization efficiency in mass spectrometry, enhancing the sensitivity of peptide detection in proteome analysis. Derivatized peptides exhibited better detectability, especially those with low molecular weight and high pI value, showcasing the compound's utility in proteomics research (Qiao et al., 2011).
Neuropharmacological Insights
Research has explored analogues of 2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide for their hypnotic and sedative properties. Studies have reported the preparation and biological properties of new analogues, shedding light on their potential as therapeutic agents (Chilmonczyk et al., 1995).
Photocatalytic Degradation of Organic Dyes
The compound has also found applications in the synthesis of coordination polymers with uranyl thiophene dicarboxylate. These polymers exhibit photocatalytic activities, particularly in the degradation of organic dyes, highlighting the compound's potential in environmental cleanup efforts (Jennifer & Jana, 2017).
Antimicrobial Agents
Another study focused on the synthesis and biological evaluation of benzothiazoles as antimicrobial agents, where derivatives of this compound were synthesized and evaluated for their efficacy against various bacteria. The study provides insights into the compound's potential as a base for developing new antimicrobial agents (Al-Talib et al., 2016).
Anticancer Research
Further research into 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives has unveiled their antiproliferative activity against various human cancer cell lines. This discovery underscores the potential of this compound derivatives in developing new anticancer therapies (Mallesha et al., 2012).
properties
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O/c11-14-9(17)8-15-4-6-16(7-5-15)10-12-2-1-3-13-10/h1-3H,4-8,11H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYDLMFELWBDSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NN)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(3,4-Difluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1454329.png)
![{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine](/img/structure/B1454330.png)






![2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1454339.png)
![[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1454340.png)
![4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine](/img/structure/B1454344.png)
![4-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454345.png)

